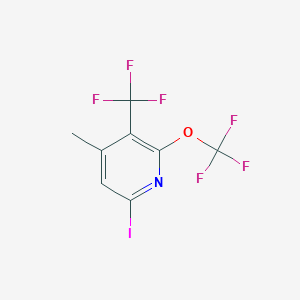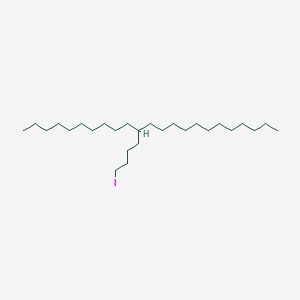
11-(4-Iodobutyl)tricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Iodobutyl)tricosane: is a long-chain alkyl iodide with the molecular formula C27H55I . This compound is characterized by a tricosane backbone with an iodobutyl group attached at the 11th carbon position. It is a member of the alkyl iodides, which are known for their reactivity and utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Iodobutyl)tricosane typically involves the iodination of a suitable precursor. One common method is the reaction of tricosane with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 11-(4-Iodobutyl)tricosane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tricosane derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of tricosane derivatives with different functional groups.
Reduction: Formation of tricosane.
Oxidation: Formation of tricosanol or tricosanoic acid.
Aplicaciones Científicas De Investigación
11-(4-Iodobutyl)tricosane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biological systems, particularly in studies involving long-chain alkyl iodides and their interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 11-(4-Iodobutyl)tricosane involves its reactivity as an alkyl iodide. The iodine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The long alkyl chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems and its ability to interact with lipid membranes.
Comparación Con Compuestos Similares
Tricosane: A straight-chain alkane with the formula C23H48. It lacks the iodobutyl group, making it less reactive in substitution reactions.
1-Iodotricosane: Similar to 11-(4-Iodobutyl)tricosane but with the iodine atom attached directly to the tricosane chain. It has different reactivity and applications.
4-Iodobutylbenzene: Contains the same iodobutyl group but attached to a benzene ring instead of a tricosane chain. It exhibits different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a reactive iodobutyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C27H55I |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
11-(4-iodobutyl)tricosane |
InChI |
InChI=1S/C27H55I/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
Clave InChI |
UZSKVCRYJPHFPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


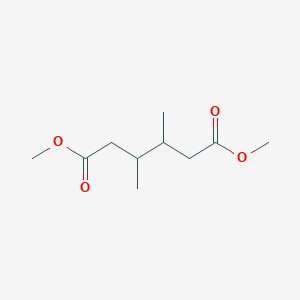
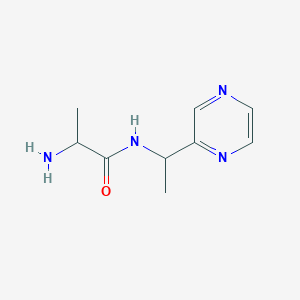
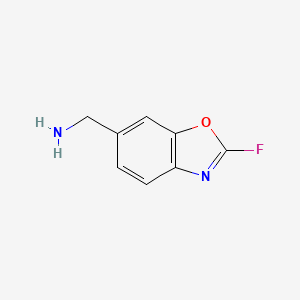
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

